Pharmacokinetic Differentiation of Extended-Release MAS Formulation Containing Amphetamine Aspartate Monohydrate vs. Immediate-Release MAS
In the extended-release MAS formulation (MAS XR) that incorporates amphetamine aspartate monohydrate as a constituent, the time to reach maximum plasma concentration (Tmax) is significantly prolonged compared to the immediate-release (IR) formulation. This differentiation is a key feature of the extended-release product design. The Tmax for both d- and l-amphetamine is approximately 7 hours for MAS XR, which is about 4 hours longer than the ~3-hour Tmax observed for MAS IR [1]. This extended absorption profile is intended to provide a longer duration of effect with once-daily dosing.
| Evidence Dimension | Time to maximum plasma concentration (Tmax) |
|---|---|
| Target Compound Data | MAS XR (containing amphetamine aspartate monohydrate): Tmax ~7 hours for both d- and l-amphetamine |
| Comparator Or Baseline | MAS IR (containing amphetamine aspartate monohydrate): Tmax ~3 hours for both d- and l-amphetamine |
| Quantified Difference | Approximately 4 hours longer for MAS XR compared to MAS IR |
| Conditions | Following oral administration in healthy adult subjects; PK studies comparing single-dose MAS XR 20 mg to MAS IR 10 mg twice daily |
Why This Matters
This quantifiable Tmax difference defines the extended-release property, which is critical for procurement decisions when once-daily dosing and sustained therapeutic effect are required versus multiple daily doses.
- [1] RxDrugLabels. Dextroamphetamine Saccharate, Amphetamine Aspartate Monohydrate, Dextroamphetamine Sulfate, Amphetamine Sulfate (Page 5). Section 12.3 Pharmacokinetics. View Source
